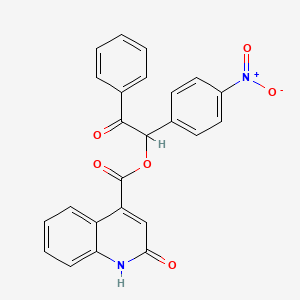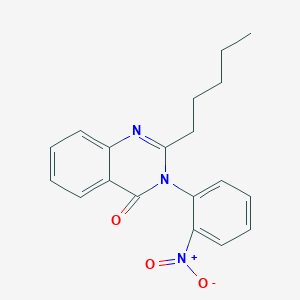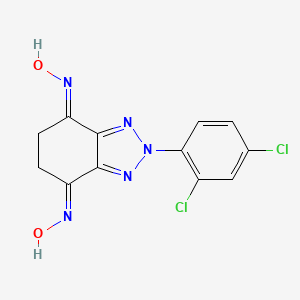
1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinolinecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinecarboxylate Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the 1-(4-Nitrophenyl)-2-Oxo-2-Phenylethyl Group: This step involves coupling reactions, such as esterification or amidation, to attach the desired substituents to the quinolinecarboxylate core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Interfering with Cellular Pathways: Disrupting key cellular pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitrophenyl)-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate
- 1-Phenylethyl 2-Hydroxy-4-Quinolinecarboxylate
- 2-(4-Methyl-3-Nitrophenyl)-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate
Uniqueness
1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a nitrophenyl group and a quinolinecarboxylate core makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C24H16N2O6 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
[1-(4-nitrophenyl)-2-oxo-2-phenylethyl] 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C24H16N2O6/c27-21-14-19(18-8-4-5-9-20(18)25-21)24(29)32-23(22(28)15-6-2-1-3-7-15)16-10-12-17(13-11-16)26(30)31/h1-14,23H,(H,25,27) |
InChI-Schlüssel |
XGMOWJCKYIMRCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10873327.png)
![4-[4-(2-chloro-6-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole](/img/structure/B10873333.png)
![2-(2-Thienylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873339.png)

![Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10873348.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B10873351.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873366.png)
![12,12-dimethyl-7-(4-methylphenyl)-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B10873374.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10873377.png)
![4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B10873383.png)
![6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one](/img/structure/B10873388.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10873399.png)
![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873418.png)
